molecular formula C5H5BrClNO2S B1376904 4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride CAS No. 89499-50-3

4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride

Cat. No.: B1376904
CAS No.: 89499-50-3
M. Wt: 258.52 g/mol
InChI Key: XJFHHDVESSACRL-UHFFFAOYSA-N
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Description

4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C5H5BrClNO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of an amino group, a bromine atom, and a carboxylic acid group

Scientific Research Applications

4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride typically involves the bromination of thiophene derivatives followed by the introduction of amino and carboxylic acid groups. One common method involves the bromination of 2-thiophenecarboxylic acid, followed by nitration and reduction to introduce the amino group. The final step involves the conversion of the free acid to its hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as bromination, nitration, reduction, and salt formation, with careful control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives, while the carboxylic acid group can be reduced to form alcohols.

    Coupling Reactions: The compound can participate in coupling reactions to form larger molecules, such as in the synthesis of polymers or complex organic molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Products: Derivatives with different substituents replacing the bromine atom.

    Oxidation Products: Nitro derivatives or other oxidized forms.

    Reduction Products: Alcohols or other reduced forms of the carboxylic acid group.

Mechanism of Action

The mechanism of action of 4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-bromothiophene-3-carboxylic acid hydrochloride
  • 4-Amino-5-chlorothiophene-2-carboxylic acid hydrochloride
  • 4-Amino-5-iodothiophene-2-carboxylic acid hydrochloride

Uniqueness

4-Amino-5-bromothiophene-2-carboxylic acid hydrochloride is unique due to the specific positioning of the amino, bromine, and carboxylic acid groups on the thiophene ring. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-amino-5-bromothiophene-2-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNO2S.ClH/c6-4-2(7)1-3(10-4)5(8)9;/h1H,7H2,(H,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJFHHDVESSACRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1N)Br)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743785
Record name 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.52 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89499-50-3
Record name 4-Amino-5-bromothiophene-2-carboxylic acid--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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